![molecular formula C28H23N5O3S B5204592 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide, commonly known as PSB-0739, is a novel small molecule that has gained significant attention in recent years. PSB-0739 is a potent and selective antagonist of the human sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in a wide range of physiological processes, including immune cell trafficking, vascular development, and neurological function.
作用機序
The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is a G protein-coupled receptor that binds to sphingosine-1-phosphate (S1P), a bioactive lipid that is involved in a wide range of physiological processes. Activation of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor by S1P leads to the migration of immune cells and the maintenance of vascular integrity. PSB-0739 acts as a selective antagonist of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, preventing the binding of S1P and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a mouse model of multiple sclerosis, PSB-0739 was found to reduce the infiltration of immune cells into the central nervous system, leading to a reduction in disease severity. In addition, PSB-0739 has been shown to reduce the severity of arthritis in a rat model of rheumatoid arthritis. PSB-0739 has also been shown to have potential therapeutic effects in cancer, as the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is involved in tumor angiogenesis and metastasis.
実験室実験の利点と制限
One of the main advantages of PSB-0739 is its selectivity for the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, which reduces the risk of off-target effects. PSB-0739 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, PSB-0739 has some limitations for lab experiments, including its high cost and limited availability. In addition, the use of PSB-0739 in animal models may not fully reflect its effects in humans, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
For PSB-0739 research include the development of more potent and selective 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor antagonists, the investigation of its potential use in other diseases, and the determination of its safety and efficacy in clinical trials. In addition, the use of PSB-0739 in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects.
合成法
PSB-0739 was first synthesized by a team of researchers at Pfizer in 2009. The synthesis of PSB-0739 involves a series of chemical reactions, including the condensation of 4-(4-amino-phenyl)-1-phthalazin-1-ylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction of the nitro group and subsequent coupling with N-phenylbenzamide. The final product is obtained through purification by column chromatography.
科学的研究の応用
PSB-0739 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is known to play a crucial role in immune cell trafficking, and its blockade can prevent the migration of immune cells to sites of inflammation, reducing tissue damage and inflammation. PSB-0739 has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis in animal models.
特性
IUPAC Name |
4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O3S/c1-18-11-12-20(17-25(18)37(29,35)36)26-23-9-5-6-10-24(23)27(33-32-26)30-22-15-13-19(14-16-22)28(34)31-21-7-3-2-4-8-21/h2-17H,1H3,(H,30,33)(H,31,34)(H2,29,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKQFLONXRCIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。